Diethyl (4-cyanophenyl)phosphonate
CAS No.: 28255-72-3
Cat. No.: VC3843256
Molecular Formula: C11H14NO3P
Molecular Weight: 239.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28255-72-3 |
---|---|
Molecular Formula | C11H14NO3P |
Molecular Weight | 239.21 g/mol |
IUPAC Name | 4-diethoxyphosphorylbenzonitrile |
Standard InChI | InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | OKBKKZGFMZJHJL-UHFFFAOYSA-N |
SMILES | CCOP(=O)(C1=CC=C(C=C1)C#N)OCC |
Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)C#N)OCC |
Chemical Identity and Structural Features
Diethyl (4-cyanophenyl)phosphonate belongs to the organophosphorus compound family, featuring a phosphonate group () attached to a para-cyanophenyl ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 28255-72-3 | |
Molecular Formula | ||
Molecular Weight | 239.21 g/mol | |
IUPAC Name | 4-Diethoxyphosphorylbenzonitrile | |
SMILES Notation | \text{CCOP(=O)(C1=CC=C(C=C1)C#N)OCC} |
The cyano group () at the para position enhances electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic substitutions . X-ray crystallography and DFT studies of analogous phosphonates reveal planar phenyl rings with bond angles consistent with sp² hybridization at the phosphorus center .
Physicochemical Properties
Limited experimental data exist for this compound, but comparisons to structurally similar phosphonates provide insights:
-
Density: Estimated at 1.14–1.17 g/cm³ based on benzyl-substituted analogs .
-
Boiling Point: Predicted to exceed 300°C due to high molecular weight and polar functional groups .
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
-
Thermal Stability: Phosphonate esters generally decompose above 200°C, releasing phosphorus oxides.
Experimental challenges in measuring these properties stem from the compound’s sensitivity to hydrolysis under acidic or basic conditions, necessitating anhydrous handling .
Synthesis and Manufacturing
The synthesis of diethyl (4-cyanophenyl)phosphonate typically proceeds via Michaelis-Arbuzov or Mitsunobu reactions, though detailed protocols remain proprietary . A generalized pathway involves:
-
Phosphorylation: Reacting 4-cyanophenylmagnesium bromide with diethyl chlorophosphate.
-
Quenching: Acidic workup to isolate the phosphonate ester.
Alternative routes may employ palladium-catalyzed cross-coupling between aryl halides and dialkyl phosphites, though yields for cyanophenyl derivatives are unreported . Industrial-scale production requires stringent control over stoichiometry and temperature to minimize byproducts like phosphoric acids .
Applications in Organic Synthesis
Coordination Chemistry
The cyano and phosphonate groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit potential in catalysis and magnetic materials .
Surface Modification
Self-assembled monolayers (SAMs) of phosphonates on metal oxides (e.g., TiO₂, Al₂O₃) improve corrosion resistance. The cyano group enables further functionalization via click chemistry .
Spectroscopic Characterization
Although experimental spectra for this compound are scarce, theoretical predictions using DFT/B3LYP/6-311++G(d,p) methods (as applied to analogous chromenyl phosphonates) suggest:
-
IR Spectroscopy: Strong absorption bands at 1,250–1,300 cm⁻¹ () and 2,200–2,250 cm⁻¹ () .
-
NMR Spectroscopy:
Mass spectrometry typically shows a molecular ion peak at m/z 239 and fragment ions corresponding to loss of ethoxy groups .
Recent Developments and Future Directions
Patent Activity
The WIPO Patentscope database lists diethyl (4-cyanophenyl)phosphonate in patents related to:
Theoretical Studies
DFT analyses of related phosphonates highlight frontier molecular orbitals (), indicating potential as charge-transfer materials .
Challenges and Opportunities
-
Synthetic Scalability: Developing air- and moisture-tolerant routes.
-
Biological Screening: Evaluating antimicrobial or antitumor activity.
-
Materials Innovation: Integrating into metal-organic frameworks (MOFs) for gas storage.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume